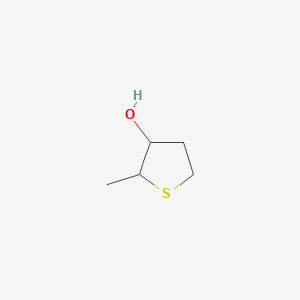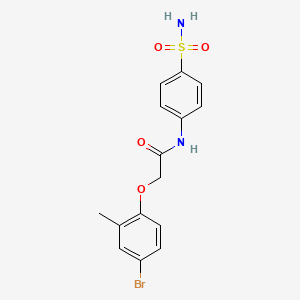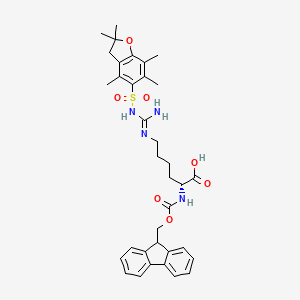![molecular formula C14H15ClN2O2S2 B2571549 (Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine CAS No. 478043-87-7](/img/structure/B2571549.png)
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine is a useful research compound. Its molecular formula is C14H15ClN2O2S2 and its molecular weight is 342.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sulfonamides and Medicinal Chemistry
Sulfonamides have been extensively studied for their therapeutic potential across various diseases. They exhibit a broad spectrum of pharmacological activities due to their structural diversity and the ability to inhibit different enzymes. Notably, sulfonamides act as carbonic anhydrase inhibitors (CAIs), which are crucial in managing conditions such as glaucoma by reducing intraocular pressure (IOP) through decreased aqueous humor secretion. Moreover, sulfonamides possess antitumor, anti-inflammatory, and antimicrobial properties, making them valuable in cancer therapy, treating inflammation, and combating bacterial infections.
Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Sulfonamide-based CAIs have been a cornerstone in glaucoma treatment, with several patents focusing on novel CAIs that offer selective inhibition of tumor-associated isoforms CA IX/XII, showing promise in antitumor activity and diagnostic tools (Masini, Carta, Scozzafava, & Supuran, 2013).
Antitumor and Anti-inflammatory Applications : Sulfonamides like apricoxib and pazopanib, which incorporate the sulfonamide moiety, demonstrate significant antitumor activities. The structural motif of sulfonamides is associated with various biological actions, including inhibiting angiogenesis and inflammation, highlighting their potential in cancer therapy (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antifungal Properties : The structural diversity of sulfonamides allows for their application in treating a wide range of microbial infections. Certain derivatives have shown potential in inhibiting yeast carbonic anhydrases, offering a new avenue for developing antidandruff and antifungal treatments (El-Qaliei, El-Gaby, Ammar, Ali, Hussein, & Faraghally, 2020).
Synthetic and Chemical Transformations : The synthesis and transformation of sulfonamide compounds are pivotal in medicinal chemistry, enabling the development of novel drugs with enhanced efficacy and reduced side effects. The versatility in the chemical structure of sulfonamides facilitates their modification and optimization for specific therapeutic targets (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Propriétés
IUPAC Name |
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-(4-methylphenyl)sulfonylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-10-4-6-11(7-5-10)21(18,19)13(9-17(2)3)12-8-16-14(15)20-12/h4-9H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDHAHVBNSCFW-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571470.png)



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)

![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)
![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)

